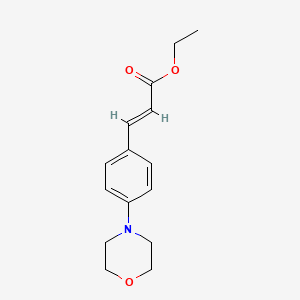
(E)-Ethyl 3-(4-morpholinophenyl)acrylate
概要
説明
(E)-Ethyl 3-(4-morpholinophenyl)acrylate is an organic compound that belongs to the class of ethyl cinnamates It features a morpholine ring attached to a phenyl group, which is further connected to an acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions
(E)-Ethyl 3-(4-morpholinophenyl)acrylate can be synthesized through the Horner–Wadsworth–Emmons reaction. This reaction involves the condensation of an aldehyde with a phosphonate ester in the presence of a base, typically under microwave irradiation to enhance the reaction rate and yield . The reaction conditions often include the use of ethyl acetate as a solvent and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Green chemistry principles, such as the use of microwave irradiation, can also be applied to minimize environmental impact .
化学反応の分析
Types of Reactions
(E)-Ethyl 3-(4-morpholinophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acrylate moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-Ethyl 3-(4-morpholinophenyl)acrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Explored for its cytotoxicity and potential therapeutic applications in medicinal chemistry.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of (E)-Ethyl 3-(4-morpholinophenyl)acrylate involves its interaction with molecular targets through its functional groups. The morpholine ring can engage in hydrogen bonding and electrostatic interactions, while the acrylate moiety can participate in conjugation and electron transfer processes. These interactions can influence the compound’s biological activity and photophysical properties .
類似化合物との比較
Similar Compounds
Ethyl cinnamate: Lacks the morpholine ring, making it less versatile in terms of hydrogen bonding and electrostatic interactions.
Methyl 3-(4-morpholinophenyl)acrylate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.
Phenyl acrylate:
Uniqueness
(E)-Ethyl 3-(4-morpholinophenyl)acrylate is unique due to the presence of the morpholine ring, which enhances its ability to participate in various chemical and biological interactions. This makes it a valuable compound for applications in bioimaging, medicinal chemistry, and materials science .
特性
IUPAC Name |
ethyl (E)-3-(4-morpholin-4-ylphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-19-15(17)8-5-13-3-6-14(7-4-13)16-9-11-18-12-10-16/h3-8H,2,9-12H2,1H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUZMYKKXLWLOA-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















